2-(3-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one
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Overview
Description
2-(3-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one is an organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a fluorine atom on the phenyl ring and a dihydroquinolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of 3-fluoroaniline and ethyl acetoacetate as starting materials. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinolinone and dihydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(3-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinolin-4(1H)-one: Lacks the fluorine atom, resulting in different chemical properties.
2-(4-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one: The fluorine atom is positioned differently, affecting its reactivity and applications.
2-(3-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one: Substitution of fluorine with chlorine alters its chemical behavior.
Uniqueness
2-(3-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of the fluorine atom on the phenyl ring, which significantly influences its chemical reactivity and potential applications. The fluorine atom enhances its stability and binding affinity to molecular targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C15H12FNO |
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Molecular Weight |
241.26 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H12FNO/c16-11-5-3-4-10(8-11)14-9-15(18)12-6-1-2-7-13(12)17-14/h1-8,14,17H,9H2 |
InChI Key |
OFMYHGKRXHMROV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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